molecular formula C10H15F3N4O B7136584 N-(2-methylpropyl)-2-(triazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

N-(2-methylpropyl)-2-(triazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B7136584
M. Wt: 264.25 g/mol
InChI Key: HCKFOZDPFSOTIA-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2-(triazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Properties

IUPAC Name

N-(2-methylpropyl)-2-(triazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N4O/c1-8(2)5-16(7-10(11,12)13)9(18)6-17-4-3-14-15-17/h3-4,8H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKFOZDPFSOTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(F)(F)F)C(=O)CN1C=CN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2-(triazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the acetamide group: This step involves the reaction of the triazole intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

    Incorporation of the trifluoroethyl group: This can be done through nucleophilic substitution reactions using trifluoroethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2-(triazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2-methylpropyl)-2-(triazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-(triazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-2-(triazol-1-yl)acetamide
  • N-(2-methylpropyl)-2-(triazol-1-yl)-N-(2,2,2-trifluoroethyl)ethanamide

Uniqueness

N-(2-methylpropyl)-2-(triazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the trifluoroethyl group, which can enhance its biological activity and stability. This makes it a valuable compound for research and potential therapeutic applications.

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